N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
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Description
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C19H18FN3O6S and its molecular weight is 435.43. The purity is usually 95%.
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Scientific Research Applications
Proton Exchange Membranes for Fuel Cells
Research on sulfonated poly (aryl ether sulfone) containing 1,3,4-oxadiazole demonstrates the application of similar compounds in developing proton exchange membranes for medium-high temperature fuel cells. These materials exhibit excellent thermal, dimensional, and oxidative stability, along with significant proton conductivity, making them suitable alternatives for proton exchange membrane fuel cell (PEMFC) operations at medium-high temperatures (Jingmei Xu et al., 2013).
Alzheimer’s Disease Treatment
A series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized to explore new drug candidates for Alzheimer’s disease. These compounds demonstrated potential enzyme inhibition activity against acetylcholinesterase (AChE), suggesting their viability as drug candidates (A. Rehman et al., 2018).
Antibacterial Activity Against Rice Bacterial Leaf Blight
Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown good antibacterial activities against rice bacterial leaf blight, indicating their potential as agrochemical agents. These compounds not only demonstrated effective disease control but also stimulated an increase in superoxide dismutase (SOD) and peroxidase (POD) activities in rice, enhancing plant resistance against the disease (Li Shi et al., 2015).
VEGFR-2 Inhibitors for Anticancer Activity
Novel sulfonamides with a 3,4-dimethoxyphenyl moiety were synthesized and evaluated for their in vitro anticancer activity. Some of these compounds showed promising activity as cytotoxic agents and were identified as potent inhibitors of vascular endothelial growth factor receptor (VEGFR)-2, suggesting their potential application in cancer therapy (M. Ghorab et al., 2016).
Carbonic Anhydrase Inhibitory Activities
A study on polymethoxylated-pyrazoline benzene sulfonamides revealed their inhibitory effects on carbonic anhydrase isoenzymes, indicating potential therapeutic applications in managing conditions associated with altered enzyme activity. Despite less tumor selectivity compared to reference compounds, these derivatives showed superior carbonic anhydrase inhibitory activity (K. Kucukoglu et al., 2016).
Properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O6S/c1-27-14-9-12(10-15(11-14)28-2)18-22-23-19(29-18)21-17(24)7-8-30(25,26)16-5-3-13(20)4-6-16/h3-6,9-11H,7-8H2,1-2H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEJMTCLYOZHCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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